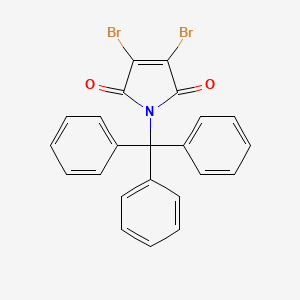

N-トリチル-2,3-ジブロモマレイミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-Trityl-2,3-dibromomaleimide” is a chemical compound with the molecular formula C23H15Br2NO2 . It is a type of N-substituted maleimide . These compounds are known for their excellent thermal stability and electron-withdrawing properties, which are based on a rigid five-membered ring in the backbone .

Synthesis Analysis

The synthesis of 2,3-dibromo-N-substituted maleimide (DBrRMI) derivatives, such as “N-Trityl-2,3-dibromomaleimide”, can be easily achieved in two steps from known RMIs . The coupling polymerizations of DBrRMI were carried out using palladium or nickel catalysts .Molecular Structure Analysis

The molecular structure of “N-Trityl-2,3-dibromomaleimide” is characterized by its molecular formula C23H15Br2NO2 . The compound has a molecular weight of 497.18 .Chemical Reactions Analysis

The compound has been used in the synthesis of π-conjugated polymers, which are particularly interesting in the field of electro-optic materials due to their desirable properties such as electrical conductivity, nonlinear optics, and electroluminescence . The Suzuki–Miyaura cross-coupling of boronic acid derivatives with halide compounds by palladium catalyst and Yamamoto coupling reaction of aryl halide compounds using bis (1,5-cyclooctadiene)nickel (Ni (COD) 2) as zerovalent nickel complexes have been widely used .Physical and Chemical Properties Analysis

“N-Trityl-2,3-dibromomaleimide” is a cyclic imide . More specific physical and chemical properties of the compound are not provided in the papers retrieved.科学的研究の応用

有機合成

“N-トリチル-2,3-ジブロモマレイミド”は有機合成で広く使用されています。これは、トリス(テトラチアアリール)メチルラジカルの合成に重要な役割を果たします 。これらのラジカルは、有望な用途と独自の特性を持っています 。さらに、1,4-フェニレンまたは2,5-チエニレンポリマーと共役したN-置換マレイミドの合成に使用されます 。これらのポリマーは、特に電気光学材料の分野で興味深いものです 。

創薬

この化合物は創薬においても貴重なツールです。ネイティブ抗体コンジュゲーションのためのジブロモマレイミド(DBM)プラットフォームの最適化に使用されます 。加速度的なコンジュゲーション後加水分解を受けるように設計されたジブロモマレイミドの使用が記述されています 。このアプローチは、ネイティブ抗体から部位特異的な抗体コンジュゲートを生成するための便利な方法を提供します 。

生体分子標識

“N-トリチル-2,3-ジブロモマレイミド”は生体分子標識に使用されます。ネイティブ抗体から部位特異的な抗体コンジュゲートを生成するための便利なアプローチを提供する、ジスルフィド架橋のプロセスで使用されます 。

制約ペプチドの開発

この化合物は、タンパク質間相互作用の阻害のための制約ペプチドの開発に使用されます 。これは、ケミカルバイオロジーと創薬における新しい戦略です 。この原稿は、ペプチドを生物活性ならせん状のコンフォメーションで制約するための汎用性があり、迅速で可逆的なアプローチを紹介します

Safety and Hazards

When handling “N-Trityl-2,3-dibromomaleimide”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

将来の方向性

The future directions of “N-Trityl-2,3-dibromomaleimide” research could involve further exploration of its use in the synthesis of π-conjugated polymers, given their potential applications in the field of electro-optic materials . Additionally, the compound’s efficacy at insertion into peptidic disulfide bonds suggests potential applications in the development of antibody conjugates .

作用機序

Target of Action

The primary target of N-Trityl-2,3-dibromomaleimide is native antibodies . The compound is used to generate site-selective antibody conjugates . These conjugates are designed to bind specifically to certain antigens, which are typically proteins or carbohydrates that the immune system recognizes as foreign.

Mode of Action

N-Trityl-2,3-dibromomaleimide interacts with its targets through a process known as disulfide bridging . This involves the use of dibromomaleimides, which are designed to undergo accelerated post-conjugation hydrolysis . The conjugation and hydrolysis serve to ‘lock’ the conjugates as robustly stable maleamic acids . This process is achieved in just over 1 hour .

Biochemical Pathways

The biochemical pathway affected by N-Trityl-2,3-dibromomaleimide involves the generation of site-selective antibody conjugates from native antibodies . The resulting conjugates are robustly stable maleamic acids .

Result of Action

The result of N-Trityl-2,3-dibromomaleimide’s action is the formation of site-selective antibody conjugates . These conjugates are robustly stable maleamic acids . The process also infers significant improvements in homogeneity, as demonstrated by mass spectrometry analysis .

特性

IUPAC Name |

3,4-dibromo-1-tritylpyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Br2NO2/c24-19-20(25)22(28)26(21(19)27)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDKRGOBBHAODC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=O)C(=C(C4=O)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661728 |

Source

|

| Record name | 3,4-Dibromo-1-(triphenylmethyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160989-35-5 |

Source

|

| Record name | 3,4-Dibromo-1-(triphenylmethyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Ethoxy-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B573181.png)

![(3AS,6aR)-2-ethylhexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B573201.png)